molecular formula C9H14N2O3 B13247694 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13247694
M. Wt: 198.22 g/mol
InChI Key: ZPVDNPHRAWLSFB-UHFFFAOYSA-N
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Description

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperidine and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with oxazolidine-2,4-dione under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself share structural similarities.

    Oxazolidine derivatives: Compounds such as oxazolidinones are structurally related.

Uniqueness

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is unique due to its combined piperidine and oxazolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c12-8-6-14-9(13)11(8)5-7-2-1-3-10-4-7/h7,10H,1-6H2

InChI Key

ZPVDNPHRAWLSFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C(=O)COC2=O

Origin of Product

United States

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